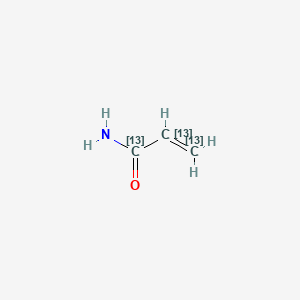
(R)-(-)-Camptothecin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-Camptothecin-d5 is a deuterated form of ®-(-)-Camptothecin, a naturally occurring alkaloid derived from the Camptotheca acuminata tree. This compound is known for its potent anti-cancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I, which is essential for DNA replication. The deuterated form, ®-(-)-Camptothecin-d5, is used in scientific research to study the pharmacokinetics and metabolic pathways of camptothecin derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Camptothecin-d5 involves the incorporation of deuterium atoms into the camptothecin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of ®-(-)-Camptothecin-d5 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms during the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: ®-(-)-Camptothecin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the lactone ring to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxylated camptothecin derivatives.
Substitution Products: Functionalized camptothecin derivatives with various substituents.
Aplicaciones Científicas De Investigación
®-(-)-Camptothecin-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of camptothecin derivatives.
Biology: Employed in cell biology research to investigate the effects of topoisomerase I inhibition on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of camptothecin-based drugs.
Industry: Applied in the development of new anti-cancer drugs and formulations.
Mecanismo De Acción
®-(-)-Camptothecin-d5 exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication by creating transient single-strand breaks. ®-(-)-Camptothecin-d5 stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately results in cell death, particularly in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Topotecan: A camptothecin derivative used in cancer therapy.
Irinotecan: Another camptothecin derivative with similar anti-cancer properties.
9-Aminocamptothecin: A modified camptothecin with enhanced water solubility.
Uniqueness: ®-(-)-Camptothecin-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. The deuterium atoms also help in tracing the metabolic pathways and understanding the behavior of camptothecin derivatives in biological systems.
Propiedades
IUPAC Name |
(19R)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-XNUBIDPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
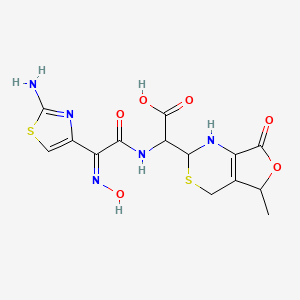

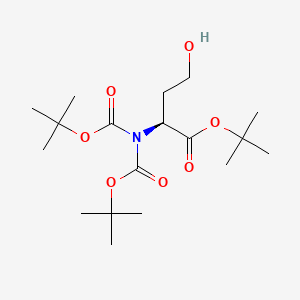



![1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole](/img/structure/B589954.png)

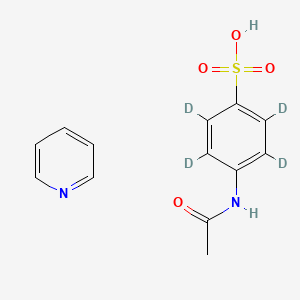
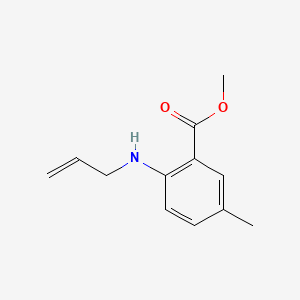
![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)
